(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate (S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20693008
InChI: InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C16H21FN2O3
Molecular Weight: 308.35 g/mol

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC20693008

Molecular Formula: C16H21FN2O3

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C16H21FN2O3
Molecular Weight 308.35 g/mol
IUPAC Name tert-butyl N-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)
Standard InChI Key KFAAYKYHGMJIKJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F

Introduction

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. It features a pyrrolidine ring substituted with a fluorobenzoyl group and a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug design and synthesis.

Synthesis

The synthesis of (S)-tert-butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate typically involves:

  • Starting Materials: A fluorobenzoyl chloride derivative and an enantiomerically pure pyrrolidine.

  • Reaction Steps:

    • The pyrrolidine is reacted with the fluorobenzoyl chloride under basic conditions to form the intermediate.

    • The intermediate is then treated with tert-butyl chloroformate to introduce the carbamate functionality.

  • Purification: The product is purified using column chromatography or recrystallization.

Applications

(S)-tert-Butyl (1-(3-fluorobenzoyl)pyrrolidin-3-yl)carbamate has potential applications in:

  • Pharmaceutical Development: The compound may serve as an intermediate or scaffold for synthesizing bioactive molecules.

  • Medicinal Chemistry: Its structure suggests potential activity as a ligand for specific receptors or enzymes.

  • Chemical Biology: It could be used as a probe in biochemical assays.

Analytical Data

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (^1H) and carbon (^13C) NMR spectra confirm the structure.

    • Fluorine (^19F) NMR provides additional insights into the fluorobenzoyl group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 308, corresponding to the molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for carbamate (C=OC=O) and aromatic (CHC-H) groups.

  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity assessment and enantiomeric excess determination.

Safety and Handling

ParameterDetails
ToxicityLimited data; handle with caution
Storage ConditionsStore at room temperature in a dry place
Protective MeasuresUse gloves, goggles, and lab coats

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